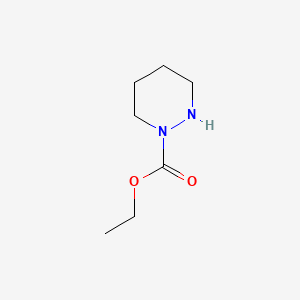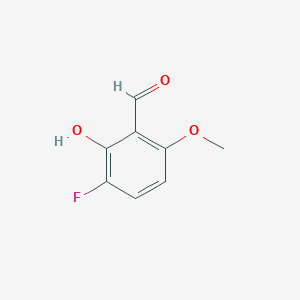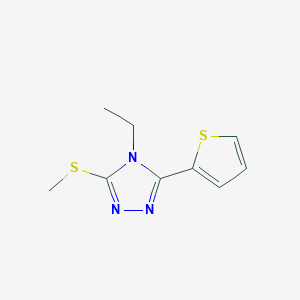
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent to introduce the hydroxymethyl and methyl groups, respectively. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification steps, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-(4-(Carboxymethyl)piperidin-1-yl)-2-methylpropan-1-one.
Reduction: 1-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s piperidine ring can also interact with receptors and enzymes, influencing various biochemical processes.
Comparación Con Compuestos Similares
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can be compared with other piperidine derivatives, such as:
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Similar structure but with a different alkyl group.
1-(4-(Hydroxymethyl)piperidin-1-yl)butan-1-one: Longer alkyl chain, potentially affecting its chemical and biological properties.
1-(4-(Hydroxymethyl)piperidin-1-yl)pentan-1-one: Even longer alkyl chain, further influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(13)11-5-3-9(7-12)4-6-11/h8-9,12H,3-7H2,1-2H3 |
Clave InChI |
BYBLJLDAVXKYNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCC(CC1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)







